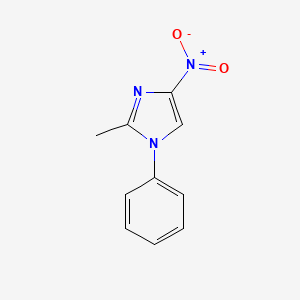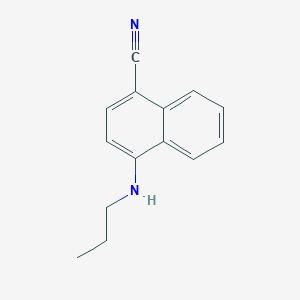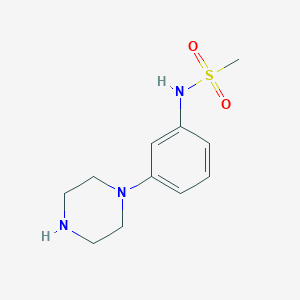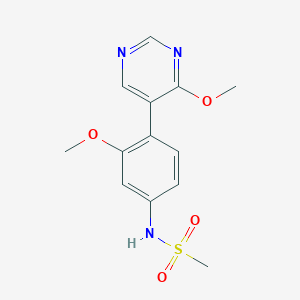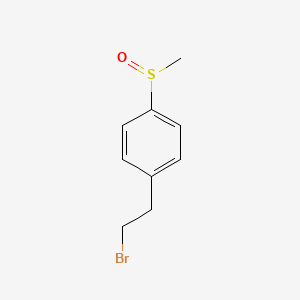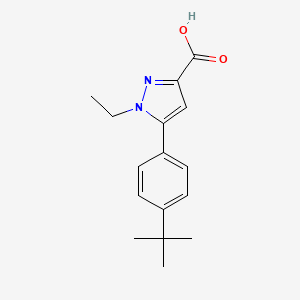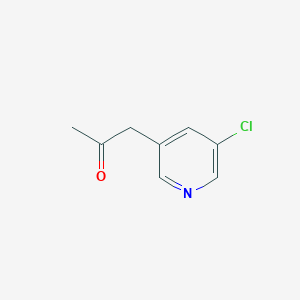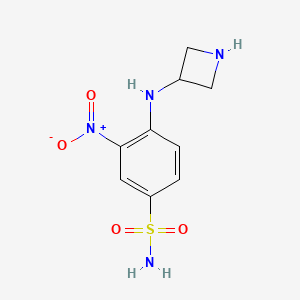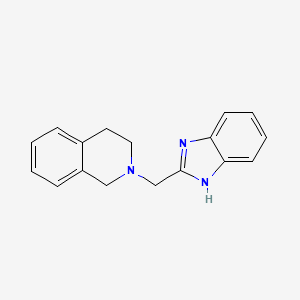
2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that combines the structural features of benzimidazole and isoquinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline typically involves the condensation of benzimidazole derivatives with isoquinoline derivatives. One common method involves the reaction of 2-chloromethylbenzimidazole with isoquinoline under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of the benzimidazole or isoquinoline rings.
Reduction: Reduced derivatives with hydrogenated benzimidazole or isoquinoline rings.
Substitution: Alkylated or acylated derivatives at the benzimidazole nitrogen.
科学的研究の応用
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity, while the isoquinoline ring can interact with DNA or RNA, disrupting their function . These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
- 2-(1H-Benzimidazol-2-ylmethyl)-1,2,3,4,6,7,12,12a-octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole
- N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide
Uniqueness
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is unique due to its combination of benzimidazole and isoquinoline structures, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties.
特性
分子式 |
C17H17N3 |
|---|---|
分子量 |
263.34 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H17N3/c1-2-6-14-11-20(10-9-13(14)5-1)12-17-18-15-7-3-4-8-16(15)19-17/h1-8H,9-12H2,(H,18,19) |
InChIキー |
CBBPAVLWWDNEAA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)CC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


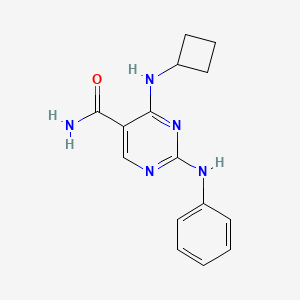
![Tert-butyl 4-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13878310.png)
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
